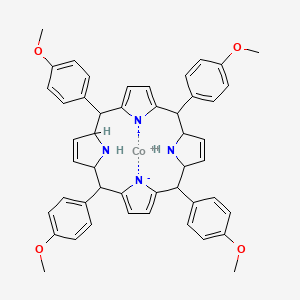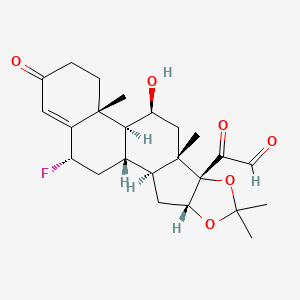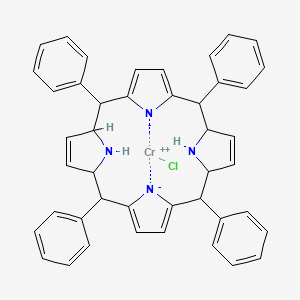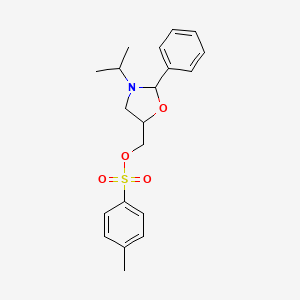
cobalt(2+);5,10,15,20-tetrakis(4-methoxyphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt(2+);5,10,15,20-tetrakis(4-methoxyphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide is a complex compound that belongs to the class of porphyrins. Porphyrins are large, conjugated cyclic molecules that play a crucial role in various biological systems, such as hemoglobin and chlorophyll. This particular compound is known for its unique photochemical, electrochemical, and catalytic properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of cobalt(2+);5,10,15,20-tetrakis(4-methoxyphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide involves several steps. One common method is the condensation of pyrrole with an aldehyde derivative, followed by the insertion of cobalt into the porphyrin ring. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid. The resulting porphyrin is then metallated with cobalt(II) acetate to form the final complex .
Analyse Chemischer Reaktionen
Cobalt(2+);5,10,15,20-tetrakis(4-methoxyphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The compound can also participate in substitution reactions with halogens or other nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications In chemistry, it is used as a catalyst for various organic reactions, including the oxidation of organic substratesAdditionally, it is used in the development of sensors and molecular wires due to its unique electrochemical properties .
Wirkmechanismus
The mechanism of action of cobalt(2+);5,10,15,20-tetrakis(4-methoxyphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide involves the coordination of the cobalt ion with the nitrogen atoms in the porphyrin ring. This coordination allows the compound to participate in redox reactions, facilitating the transfer of electrons. The molecular targets and pathways involved depend on the specific application, such as the generation of reactive oxygen species in photodynamic therapy .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other cobalt porphyrins and metalloporphyrins with different substituents on the phenyl rings. For example, 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin and 5,10,15,20-tetrakis(4-methylphenyl)porphyrin are structurally similar but have different functional groups that affect their chemical and physical properties. The uniqueness of cobalt(2+);5,10,15,20-tetrakis(4-methoxyphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide lies in its methoxy substituents, which enhance its electron-donating properties and stability .
Eigenschaften
Molekularformel |
C48H46CoN4O4 |
|---|---|
Molekulargewicht |
801.8 g/mol |
IUPAC-Name |
cobalt(2+);5,10,15,20-tetrakis(4-methoxyphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide |
InChI |
InChI=1S/C48H46N4O4.Co/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31;/h5-28,37,39,42,44-49,52H,1-4H3;/q-2;+2 |
InChI-Schlüssel |
RCDUMZWQGUXLNG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2C3C=CC(N3)C(C4=CC=C([N-]4)C(C5C=CC(N5)C(C6=CC=C2[N-]6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC.[Co+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2R,3R,4S,5S,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-3-yl] acetate](/img/structure/B13412536.png)


![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13412561.png)





![(3aR,5R,6aS)-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13412588.png)
![3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate](/img/structure/B13412596.png)
![[(2R,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid](/img/structure/B13412598.png)
